molecular formula C15H14N2O4S B1684142 Belinostat CAS No. 866323-14-0

Belinostat

Cat. No.: B1684142
CAS No.: 866323-14-0
M. Wt: 318.3 g/mol
InChI Key: NCNRHFGMJRPRSK-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Belinostat, also known as PXD101, is a histone deacetylase inhibitor (HDAC) developed by TopoTarget for the treatment of hematological malignancies and solid tumors . It is used to treat peripheral T-cell lymphoma in patients who have been treated with other medicines that did not work well .


Synthesis Analysis

This compound is synthesized via a five-step process starting from benzaldehyde. This includes an addition reaction with sodium bisulfite, sulfochlorination with chlorosulfonic acid, sulfonamidation with aniline, Knoevenagel condensation, and the final amidation with hydroxylamine .


Molecular Structure Analysis

The molecular formula of this compound is C15H14N2O4S . It is a hydroxamic acid, a sulfonamide, and an olefinic compound . The IUPAC name is (E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide .


Chemical Reactions Analysis

This compound inhibits the enzyme histone deacetylase (HDAC) with a sulfonamide-hydroxamide structure . It prevents the removal of acetyl groups from the lysine residues of histones and some non-histone proteins . In vitro, this compound caused the accumulation of acetylated histones and other proteins, increased the expression of tumor-suppressor genes .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 318.3 g/mol . It is a hydroxamic acid-type histone deacetylase (HDAC) inhibitor with antineoplastic activity .

Scientific Research Applications

Histone Deacetylase Inhibition and Cancer Treatment

Belinostat is primarily recognized for its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in cancer treatment as they can induce apoptosis and prevent tumor growth. This compound has demonstrated antitumor and anti-angiogenic properties, particularly in the treatment of peripheral T-cell lymphoma (PTCL) and cutaneous T-cell lymphoma (CTCL) (Foss et al., 2015). It has shown efficacy as monotherapy in patients with relapsed or refractory PTCL, under the Food and Drug Administration’s accelerated approval program (Poole, 2014).

Pharmacokinetics in Cancer Therapy

The pharmacokinetics of this compound have been studied in patients with various types of cancer. In hepatocellular carcinoma patients, for instance, the main pathway of this compound metabolism involves UGT1A1-mediated glucuronidation. This highlights the importance of considering individual variations in enzyme activity for personalized medicine approaches (Wang et al., 2013).

Combination with Other Antineoplastic Agents

This compound has been studied in combination with other antineoplastic agents. Its combination with standard cyclophosphamide, doxorubicin, vincristine, and prednisone (CHOP) was evaluated for the treatment of newly diagnosed peripheral T-cell lymphoma. The combination (Bel-CHOP) was found to be well tolerated, and the maximum tolerated dose (MTD) of this compound was established (Johnston et al., 2021).

Potential in Treating Solid Tumors

This compound's potential extends beyond hematologic malignancies. It has been investigated for its efficacy in solid tumors, including malignant pleural mesothelioma, although its effectiveness as monotherapy in this context was limited (Ramalingam et al., 2009). Furthermore, its combination with cisplatin, doxorubicin, and cyclophosphamide in thymic epithelial tumors showed promising results (Thomas et al., 2014).

Drug-Drug Interaction Potential

Investigations have also been conducted on this compound's potential for drug-drug interactions, especially through its inhibition of UDP-glucuronosyltransferases (UGTs). This is particularly important when this compound is administered in combination with other medications that are primarily cleared by UGT1A3 or UGT1A1 (Xiaoyu Wang et al., 2020).

Mechanism of Action

Target of Action

Belinostat is a histone deacetylase (HDAC) inhibitor . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This enzyme is involved in changing the conformation of DNA, thereby regulating gene expression .

Mode of Action

This compound inhibits the activity of HDAC, thus preventing the removal of acetyl groups from the lysine residues of histones and some non-histone proteins . This inhibition of HDAC activity leads to an accumulation of acetylated histones and other proteins .

Biochemical Pathways

The accumulation of acetylated histones and other proteins caused by this compound can lead to changes in gene expression . This can result in increased expression of tumor-suppressor genes . The precise biochemical pathways affected by this compound are still being researched, but it is known that the drug can induce cell cycle arrest and/or apoptosis of some transformed cells .

Pharmacokinetics

This compound is primarily metabolized by UGT1A1 and to a lesser extent by CYP2A6, CYP2C9, and CYP3A4 enzymes . The drug is extensively metabolized, primarily by glucuronidation mediated by UGT1A1 . The clearance of this compound is between 52.6 and 70.5 L/h and the volume of distribution is between 268.3 and 409.2 L . The drug is mostly cleared from plasma within 8 hours .

Result of Action

The inhibition of HDAC activity by this compound leads to changes in gene expression, including increased expression of tumor-suppressor genes . This can result in the induction of cell cycle arrest and/or apoptosis of some transformed cells . The drug has been shown to have therapeutic effects in patients with relapsed or refractory peripheral T-cell lymphoma (PTCL) .

Action Environment

The action of this compound can be influenced by the reducing environment of a tumor cell . For example, the redox active-Cu (II) ion would undergo reduction to Cu (I) resulting in the release of two molar equivalents of the active drug, this compound . The drug’s action can also be influenced by the patient’s liver function, as this compound is primarily metabolized by the liver .

Safety and Hazards

Belinostat is genotoxic according to Ames test and may impair male fertility . It is frequently associated with hematologic toxicity such as leukopenia and thrombocytopenia . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Belinostat has shown promising results in patients with relapsed/refractory peripheral T-cell lymphoma . Future evaluations should be directed at determining the efficacy of combination regimens that include this compound .

Biochemical Analysis

Biochemical Properties

Belinostat functions as a histone deacetylase inhibitor, which means it inhibits the activity of histone deacetylase enzymes. These enzymes are responsible for removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. By inhibiting histone deacetylase, this compound promotes a more relaxed chromatin structure, thereby enhancing gene expression . This interaction primarily involves histone proteins and the histone deacetylase enzymes, leading to increased acetylation of histones and other proteins .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces cell cycle arrest and apoptosis by upregulating the expression of tumor suppressor genes and downregulating oncogenes . It also affects cell signaling pathways such as the p21 and p53 pathways, which are crucial for cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of histone deacetylase enzymes, thereby inhibiting their activity. This inhibition leads to an increase in the acetylation of histone proteins, resulting in a more relaxed chromatin structure and enhanced gene expression . This compound also affects the acetylation of non-histone proteins, which can influence various cellular processes such as DNA repair, cell cycle progression, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, this compound induces a rapid increase in histone acetylation, leading to changes in gene expression and cellular function . Over time, the stability and degradation of this compound can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained histone acetylation and continued changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit histone deacetylase activity and induce changes in gene expression without causing significant toxicity . At higher doses, this compound can cause toxic effects such as bone marrow suppression and gastrointestinal toxicity . These threshold effects highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its metabolism and elimination. It is primarily metabolized in the liver by enzymes such as uridine 5’-diphospho-glucuronosyltransferase and cytochrome P450 . These enzymes facilitate the conjugation and oxidation of this compound, leading to its elimination from the body . The interaction of this compound with these enzymes can influence its metabolic flux and the levels of its metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can passively diffuse across cell membranes due to its small molecular size . Additionally, this compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . These interactions can influence the localization and accumulation of this compound in specific tissues and cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound primarily localizes to the nucleus, where it interacts with histone deacetylase enzymes and histone proteins . This localization is facilitated by its ability to passively diffuse across the nuclear membrane and its affinity for histone deacetylase enzymes . The nuclear localization of this compound is essential for its ability to modulate chromatin structure and gene expression .

Properties

IUPAC Name

(E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c18-15(16-19)10-9-12-5-4-8-14(11-12)22(20,21)17-13-6-2-1-3-7-13/h1-11,17,19H,(H,16,18)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNRHFGMJRPRSK-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194378
Record name Belinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Belinostat inhibits the activity of histone deacetylase (HDAC) thus prevents the removal of acetyl groups from the lysine residues of histones and some non-histone proteins. In vitro, belinostat caused the accumulation of acetylated histones and other proteins, increased the expression of tumor-suppressor genes. It ultimately induces cell cycle arrest, inhibition of angiogenesis and/or apoptosis of some transformed cells.
Record name Belinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05015
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

866323-14-0, 414864-00-9
Record name Belinostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866323-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Belinostat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866323140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Belinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05015
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Belinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BELINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4H96P17NZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Belinostat
Reactant of Route 2
Belinostat
Reactant of Route 3
Belinostat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.